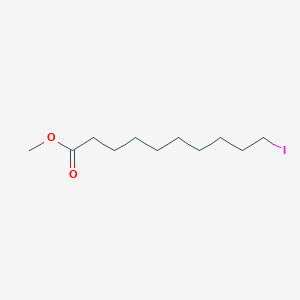

Methyl 10-iododecanoate

Description

Le 10-iododécanoate de méthyle est un composé organique de formule moléculaire C11H21IO2. Il s'agit d'un dérivé ester méthylique de l'acide 10-iododécanoïque.

Propriétés

Numéro CAS |

53602-13-4 |

|---|---|

Formule moléculaire |

C11H21IO2 |

Poids moléculaire |

312.19 g/mol |

Nom IUPAC |

methyl 10-iododecanoate |

InChI |

InChI=1S/C11H21IO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |

Clé InChI |

RSMSAUHFYNBLRF-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CCCCCCCCCI |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 10-iododécanoate de méthyle peut être synthétisé par estérification de l'acide 10-iododécanoïque avec du méthanol en présence d'un catalyseur acide. La réaction implique généralement un reflux du mélange acide et alcool avec un acide fort tel que l'acide sulfurique pour faciliter le processus d'estérification .

Méthodes de production industrielle : En milieu industriel, la production de 10-iododécanoate de méthyle peut impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de systèmes automatisés garantit une qualité et une évolutivité constantes du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le 10-iododécanoate de méthyle subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être substitué par d'autres nucléophiles, tels que les ions hydroxyde, pour former les alcools correspondants.

Réactions de réduction : Le composé peut être réduit pour former du 10-décanol de méthyle.

Réactions d'oxydation : L'oxydation peut conduire à la formation d'acides carboxyliques ou d'autres dérivés oxydés.

Réactifs et conditions courantes :

Substitution : Hydroxyde de sodium (NaOH) en solution aqueuse ou alcoolique.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.

Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre.

Principaux produits :

Substitution : 10-Décanol de méthyle.

Réduction : 10-Décanol de méthyle.

Oxydation : Acide 10-iododécanoïque.

4. Applications de recherche scientifique

Le 10-iododécanoate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse organique pour la préparation de divers composés iodés.

Biologie : Étudié pour son rôle potentiel dans les systèmes biologiques, en particulier dans les études sur le métabolisme des lipides.

Médecine : Exploré pour son utilisation potentielle dans les études de radiomarquage et d'imagerie en raison de la présence d'iode.

Industrie : Utilisé dans la production de produits chimiques spécialisés et comme réactif dans la synthèse de molécules complexes

5. Mécanisme d'action

Le mécanisme d'action du 10-iododécanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, selon le contexte de son utilisation. Par exemple, dans le radiomarquage, l'atome d'iode peut être détecté à l'aide de techniques d'imagerie, permettant le suivi du composé dans les systèmes biologiques. Le groupe fonctionnel ester joue également un rôle dans sa réactivité et ses interactions avec d'autres molécules .

Composés similaires :

10-Bromodécanoate de méthyle : Structure similaire mais avec un atome de brome au lieu d'iode.

10-Chlorodécanoate de méthyle : Contient un atome de chlore au lieu d'iode.

10-Décanol de méthyle : Le dérivé alcool du 10-iododécanoate de méthyle.

Unicité : L'atome d'iode influence également les propriétés physiques et chimiques du composé, le distinguant de ses analogues au brome et au chlore .

Applications De Recherche Scientifique

Methyl 10-iododecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various iodinated compounds.

Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism studies.

Medicine: Explored for its potential use in radiolabeling and imaging studies due to the presence of iodine.

Industry: Utilized in the production of specialty chemicals and as a reagent in the synthesis of complex molecules

Mécanisme D'action

The mechanism of action of methyl 10-iododecanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in radiolabeling, the iodine atom can be detected using imaging techniques, allowing for the tracking of the compound within biological systems. The ester functional group also plays a role in its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Methyl 10-bromodecanoate: Similar structure but with a bromine atom instead of iodine.

Methyl 10-chlorodecanoate: Contains a chlorine atom instead of iodine.

Methyl 10-decanol: The alcohol derivative of methyl 10-iododecanoate.

Uniqueness: The iodine atom also influences the compound’s physical and chemical properties, making it distinct from its bromine and chlorine analogs .

Activité Biologique

Methyl 10-iododecanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings and data tables.

This compound (C11H21IO2) is an iodinated fatty acid ester that possesses unique chemical properties due to the presence of the iodine atom. This halogenation can influence its interaction with biological systems, potentially enhancing its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against a range of pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Candida albicans | 128 µg/mL |

The above table summarizes the MIC values obtained from various studies, indicating that this compound is particularly effective against Pseudomonas aeruginosa , a common pathogen associated with infections in immunocompromised patients .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the disruption of mitochondrial function and activation of caspase pathways.

Case Study: Apoptotic Induction in Cancer Cell Lines

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Increased apoptosis : Flow cytometry analysis revealed a significant increase in early and late apoptotic cells.

- Cell cycle arrest : The compound caused G1 phase arrest, preventing cells from progressing to DNA synthesis.

- Caspase activation : Elevated levels of cleaved caspases were observed, indicating activation of the apoptotic pathway.

These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of fatty acid esters allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that iodinated compounds can induce oxidative stress in cells, leading to apoptosis.

- Targeting Specific Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Q & A

Q. How should researchers integrate primary experimental data with literature findings to resolve mechanistic ambiguities?

- Methodological Answer :

- Systematic Review : Compare kinetic data (e.g., reaction rates) with published values for analogous compounds .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., iodine’s electronic effects on ester reactivity).

- Sensitivity Analysis : Use statistical tools (e.g., PCA) to assess variable contributions to observed outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.